L-ISOLEUCINE (13C6; 15N)
Description
Significance of Stable Isotope Labeling for Metabolic Research
Stable isotope labeling is a cornerstone of modern metabolic research, providing unparalleled insights into the complex and dynamic nature of metabolic networks. nih.gov This technique enables the quantitative measurement of metabolic fluxes, which are the rates of turnover of metabolites through a specific pathway. creative-proteomics.com Such measurements are crucial for understanding how metabolic pathways are regulated under different physiological or pathological conditions. numberanalytics.com
Key contributions of stable isotope labeling to metabolic research include:
Pathway Elucidation: By tracing the journey of labeled atoms from a precursor molecule through a series of biochemical reactions, researchers can confirm known metabolic pathways and even discover novel ones. nih.gov
Flux Analysis: It allows for the quantification of the rate at which metabolites flow through various pathways, providing a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone. creative-proteomics.comnumberanalytics.com
Understanding Disease Mechanisms: This methodology is invaluable for investigating metabolic dysregulation in diseases such as cancer, diabetes, and rare genetic disorders. metsol.comeurisotop.com By comparing metabolic fluxes in healthy versus diseased states, scientists can identify key metabolic shifts that contribute to the disease phenotype.
Drug Development: Stable isotope labeling is used in pharmacology to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, which is critical for developing safe and effective therapies. metsol.comacs.org
The use of stable isotopes has revolutionized our understanding of the intricate web of biochemical reactions that sustain life, moving from a static picture of metabolic pathways to a dynamic and quantitative understanding of metabolic networks. nih.gov
Rationale for Utilizing L-Isoleucine as a Metabolic Tracer
L-Isoleucine is an essential branched-chain amino acid (BCAA), meaning it cannot be synthesized by mammals and must be obtained from the diet. nih.gov This essentiality makes it an excellent candidate for use as a metabolic tracer. When a labeled form of L-Isoleucine is introduced, its metabolic fate can be tracked without the confounding variable of endogenous production. L-Isoleucine plays a critical role in several key physiological processes, including protein synthesis, glucose metabolism, and energy regulation, making it a valuable probe for studying these pathways. nih.govnih.gov
The metabolism of L-Isoleucine is complex, involving multiple enzymatic steps and intersecting with other major metabolic pathways. For instance, its carbon skeleton can be catabolized to produce precursors for the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. researchgate.net This makes labeled L-Isoleucine a useful tool for assessing the activity of these interconnected pathways. Research has shown that circulating levels of BCAAs, including L-Isoleucine, are often altered in metabolic diseases like obesity and type 2 diabetes, highlighting the importance of studying its metabolism in these contexts. nih.govwisc.edu
Specific Advantages of L-Isoleucine (13C6; 15N) in Advanced Metabolic Studies
The use of L-Isoleucine labeled with both heavy carbon (¹³C) and heavy nitrogen (¹⁵N), denoted as L-Isoleucine (13C6; 15N), offers significant advantages for sophisticated metabolic investigations. isotope.com This dual-labeling strategy allows researchers to simultaneously track the fate of both the carbon skeleton and the amino group of the isoleucine molecule.
The key advantages of this dual-labeled tracer include:
Dissecting Anabolic and Catabolic Fates: The ¹⁵N label can be used to trace the incorporation of isoleucine into newly synthesized proteins (an anabolic fate) or its transfer to other molecules via transamination reactions. ckgas.com Concurrently, the ¹³C₆ label, where all six carbon atoms are replaced with ¹³C, allows for the tracking of the carbon backbone as it is broken down (a catabolic fate) and enters other metabolic pathways, such as the TCA cycle. eurisotop.comresearchgate.net
Increased Accuracy in Proteomics: In quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), using highly enriched amino acids like L-Isoleucine (13C6; 15N) increases the accuracy of protein quantification by providing a clear mass shift between labeled and unlabeled peptides. ckgas.comspectra2000.it
Comprehensive Flux Analysis: Dual-labeling provides more constraints for metabolic flux analysis models, leading to more precise and reliable calculations of metabolic rates through complex networks. eurisotop.com The ability to distinguish between the fates of the nitrogen and carbon atoms provides a more complete picture of amino acid metabolism.
The following table illustrates how the dual labels can be used to trace different metabolic routes of L-Isoleucine:
| Metabolic Process | Atom(s) Traced | Downstream Labeled Molecules |
| Protein Synthesis | ¹⁵N and ¹³C₆ | Labeled proteins containing Isoleucine |
| Transamination | ¹⁵N | Other amino acids (e.g., Alanine (B10760859), Glutamate) |
| Catabolism | ¹³C₆ | TCA cycle intermediates (e.g., Succinyl-CoA, Propionyl-CoA) |
Overview of Research Paradigms Employing Isotopic Tracers
The application of isotopic tracers like L-Isoleucine (13C6; 15N) is central to several powerful research paradigms designed to unravel the complexities of metabolism. These approaches are widely used across basic and clinical research to obtain dynamic information about biological systems.
One of the most prominent paradigms is Metabolic Flux Analysis (MFA) . creative-proteomics.com In MFA, cells or organisms are supplied with a labeled substrate, and the distribution of the isotopic label across a wide range of intracellular metabolites is measured by mass spectrometry or NMR. creative-proteomics.compnas.org This data is then used in conjunction with a computational model of the metabolic network to calculate the rates of all the reactions within that network. creative-proteomics.com This provides a detailed, quantitative map of metabolic activity.
Another key research paradigm is the study of protein turnover . nih.gov By introducing a labeled amino acid, such as L-Isoleucine (13C6; 15N), researchers can measure the rates of both protein synthesis (the incorporation of the labeled amino acid into proteins) and protein breakdown (the dilution of the labeled amino acid in the free amino acid pool by unlabeled amino acids from degraded proteins). nih.govnih.gov These measurements are crucial for understanding how tissues grow and adapt to various stimuli.
The primed, constant infusion technique is a common in vivo approach, particularly in human studies. nih.govmaastrichtuniversity.nl This method involves administering an initial bolus (prime) of the isotopic tracer to rapidly bring the tracer concentration to a steady state in the blood, followed by a continuous infusion to maintain this steady state. humankinetics.comnih.gov Blood and tissue samples can then be collected to measure isotopic enrichment and calculate metabolic rates, such as whole-body protein turnover or glucose production. humankinetics.comnih.gov
These research paradigms, powered by the precision of stable isotope tracers, have been instrumental in advancing our knowledge of metabolism in health and disease, from the cellular level to the whole organism. nih.govnih.gov
Properties
Molecular Weight |
138.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment Strategies for L Isoleucine 13c6; 15n
Chemoenzymatic Synthesis Routes for Enriched L-Isoleucine Isotopologues
Chemoenzymatic synthesis offers a powerful approach to producing L-Isoleucine isotopologues with specific labeling patterns. chemie-brunschwig.chuniversiteitleiden.nl This method combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. While the direct chemical synthesis of a complex, uniformly labeled molecule like L-Isoleucine (13C6; 15N) is challenging, chemoenzymatic strategies often involve the synthesis of isotopically labeled precursors that are then converted into the final product using enzymes. nih.gov For instance, a common strategy involves the enzymatic conversion of an appropriately labeled α-keto acid precursor. nih.gov The synthesis of specifically labeled L-amino acids can also be achieved through methods like the catalytic reduction of 2,3-dehydroamino acids or the hydrolysis of α-amino nitriles, where isotopic labels can be introduced in the precursor molecules. nih.gov
Biosynthetic Production of Uniformly Labeled L-Isoleucine (13C6; 15N)
Biosynthetic production is the most common and efficient method for generating uniformly labeled L-Isoleucine (13C6; 15N). This approach leverages the natural metabolic pathways of microorganisms. nih.gov Bacterial strains, often from the Corynebacterium glutamicum or Escherichia coli species, are cultivated in a defined minimal medium where the sole carbon and nitrogen sources are fully enriched with 13C and 15N, respectively. nih.govnih.gov
For example, using a medium containing [15N]ammonium sulfate (B86663) and a 13C-labeled glucose source, microorganisms can be induced to overproduce specific amino acids. nih.gov In the case of L-isoleucine, the biosynthetic pathway typically starts from threonine. sigmaaldrich.com However, alternative pathways, possibly from glutamate (B1630785), have also been observed in certain bacterial strains. nih.gov The bacteria take up these labeled simple molecules and, through their metabolic processes, synthesize all their cellular components, including amino acids, with the heavy isotopes. By providing a 13C-labeled carbon source and a 15N-labeled nitrogen source, the resulting L-isoleucine will be uniformly labeled. nih.gov Research has demonstrated the successful biosynthesis of L-[15N]isoleucine by cultivating C. glutamicum in a medium containing α-ketobutyrate, achieving significant yields. nih.gov
Purification and Quality Control of Isotopic Tracer Preparations
Following synthesis or biosynthesis, the isotopically labeled L-Isoleucine must be purified to a high degree to be suitable for sensitive analytical applications. maastrichtuniversity.nl The purification process aims to remove any unlabeled or partially labeled isoleucine, as well as other amino acids and contaminants from the culture medium or reaction mixture. google.com
A common purification method involves the use of activated carbon chromatography. google.com In this process, a solution containing L-isoleucine is passed through an activated carbon column. Impurities, which may include other amino acids like valine, can be selectively eluted. google.com The desired L-isoleucine, which is adsorbed onto the activated carbon, is then eluted using a solvent such as aqueous ammonia. google.com Subsequent steps like concentration, crystallization, solid-liquid separation, and drying are employed to isolate the pure L-Isoleucine. google.com
Quality control is a critical step to ensure the identity and purity of the final product. Techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the structural integrity and chemical purity of the L-Isoleucine (13C6; 15N). nih.govnih.gov
Isotopic Purity Assessment and Determination of Enrichment Levels
The assessment of isotopic purity is paramount to verify the successful incorporation of the stable isotopes. This involves determining the percentage of L-Isoleucine molecules that are fully labeled with 13C and 15N. Mass spectrometry is the primary analytical technique for this purpose. maastrichtuniversity.nl
By analyzing the mass spectrum of the purified L-Isoleucine, the relative abundance of the labeled molecule (with a mass increase of 7 units compared to the natural isotopologue) can be precisely measured. sigmaaldrich.com Gas chromatography-mass spectrometry (GC-MS) is frequently employed for this analysis, often after derivatization of the amino acid to make it more volatile. nih.govnih.gov The electron impact (EI) and chemical ionization (CI) spectra can confirm the enrichment levels of both 15N and 13C. nih.gov Commercially available L-Isoleucine (13C6; 15N) typically reaches high levels of isotopic enrichment.
Isotopic Enrichment and Purity Data for L-Isoleucine (13C6; 15N)
| Parameter | Value | Reference |
| Isotopic Enrichment (¹³C) | 99 atom % | isotope.comeurisotop.com |
| Isotopic Enrichment (¹⁵N) | 99 atom % | isotope.comeurisotop.com |
| Chemical Purity | ≥98% | isotope.comeurisotop.comisotope.com |
Advanced Analytical Techniques for Quantifying L Isoleucine 13c6; 15n and Its Metabolic Products
Mass Spectrometry-Based Platforms for Isotopic Analysis
Mass spectrometry (MS) is a cornerstone technique for stable isotope tracing studies due to its high sensitivity and specificity. nih.gov When coupled with chromatographic separation, it allows for the precise measurement of isotopically labeled molecules in complex biological samples. nih.govnist.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for L-Isoleucine Isotopomer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and rapid method for analyzing amino acid isotopomers, providing a wealth of information for metabolic flux analysis. dss.go.thresearchgate.net The process typically involves the derivatization of amino acids to increase their volatility for gas chromatography. Following separation, the mass spectrometer analyzes the mass-to-charge ratio of the fragments, allowing for the determination of mass isotopomer distributions. nih.gov
Research has demonstrated that GC-MS can provide a significant number of independent constraints on the abundance of amino acid isotopomers. dss.go.th This technique is particularly valuable for investigating the influence of different metabolic pathways on the mass isotopomer distributions of amino acids. dss.go.th For instance, studies have used GC-MS to quantify ¹³C enrichment in various metabolites, including isoleucine, in human plasma after the consumption of ¹³C-labeled foods. nih.gov The data generated from GC-MS analysis, after correction for naturally occurring isotopes, provides valuable insights into metabolic fluxes. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for L-Isoleucine and Downstream Metabolites
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly influential and versatile tool for the quantitative analysis of amino acids and their metabolites in various biological fluids, including plasma, urine, and cerebrospinal fluid. nih.govzivak.com This method often utilizes hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) chromatography for the separation of underivatized amino acids. nih.govd-nb.info The use of stable isotope-labeled internal standards, such as L-Isoleucine (13C6; 15N), is crucial for accurate quantification by isotope dilution mass spectrometry. nist.govnih.govnih.gov
In a typical LC-MS/MS workflow for amino acid analysis, samples are prepared by protein precipitation, often with methanol (B129727) containing the isotopically labeled internal standards. nih.govspringernature.com The separation of branched-chain amino acids like isoleucine can be achieved without derivatization, which simplifies sample preparation. nih.gov The mass spectrometer is operated in multiple-reaction monitoring (MRM) or selected reaction monitoring (SRM) mode to specifically detect the transitions from the parent ion to a daughter ion for both the native analyte and its labeled internal standard. nih.govnih.gov For L-Isoleucine (13C6; 15N), a common transition monitored is m/z 139.1 → 92 or m/z 139.2 to 92.4. nih.govnih.gov This technique offers high sensitivity and specificity, making it suitable for clinical diagnostic applications, such as monitoring maple syrup urine disease (MSUD). nih.govnih.gov
High-Resolution Mass Spectrometry for Precise Isotopic Flux Measurements
High-Resolution Mass Spectrometry (HRMS), particularly with platforms like Orbitrap, offers significant advantages for metabolic flux analysis by providing highly accurate mass measurements. nih.govacs.org This precision allows for the separation and quantification of different stable isotope-labeled analogues of metabolites, even in complex mixtures. acs.org In the context of L-Isoleucine (13C6; 15N) tracing, HRMS can distinguish between metabolites labeled with ¹³C and those labeled with ¹⁵N, which is challenging with low-resolution instruments. nih.govbiorxiv.org
One key application of HRMS is in ¹³C¹⁵N dual isotopic labeling experiments, which allow for the simultaneous quantification of both carbon and nitrogen fluxes. nih.gov This approach provides a comprehensive view of intracellular carbon and nitrogen metabolism. nih.gov For instance, HRMS has been used to measure the concentrations and fluxes of free amino acids in soil by employing a ¹⁵N isotope pool dilution technique, with ¹³C labeled amino acids serving as internal standards. acs.org The high resolving power of instruments like the Orbitrap Exactive (e.g., a resolution of 50,000) is crucial for these types of detailed fluxomics studies. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical platform for metabolomics, capable of identifying and quantifying metabolites and determining their positional isotopomer distributions from stable isotope tracers like ¹³C and ¹⁵N. nih.govnih.gov
1H NMR Spectroscopy for Isotopic Label Distribution
Proton (¹H) NMR spectroscopy can be used to analyze the distribution of isotopic labels. In studies involving highly deuterated proteins, selective protonation at specific sites, such as methyl groups, significantly improves the relaxation properties of the remaining protons, enhancing spectral quality. unl.pt For isoleucine, specific labeling of the δ1 methyl group is a common strategy. nih.govresearchgate.net While direct ¹H NMR provides some information, more advanced 2D NMR experiments that are proton-detected, such as ¹H{¹³C} HSQC, are often employed to identify and quantify positional enrichment of ¹³C in metabolites. nih.gov These techniques circumvent the need for chromatographic separation and can be applied to unfractionated extracts. nih.gov
13C NMR Spectroscopy for Positional Isotopic Enrichment
Carbon-13 (¹³C) NMR spectroscopy directly probes the ¹³C nuclei, providing unambiguous information about the position of the label within a molecule. nih.gov This is crucial for reconstructing metabolic pathways. nih.gov Studies have used ¹³C NMR to determine the single-site enrichment of ¹³C in isoleucine biosynthesized from ¹³C-labeled precursors. nih.gov For example, it was shown that C-3 of isoleucine was labeled when using [2-¹³C]pyruvic acid as a precursor, while the C-3' position was labeled when using [3-¹³C]pyruvic acid. nih.gov
However, the low sensitivity of the ¹³C nucleus and slow relaxation can be limiting. nih.gov To overcome this, methods like chemoselective derivatization with ¹⁵N-cholamine can be used to tag carboxyl groups. The resulting peptide bond can then be detected with high sensitivity in ¹H{¹⁵N}-HSQC experiments, allowing for the determination of ¹³C-enrichment at the carboxylate and adjacent carbons. nih.gov
15N NMR Spectroscopy for Nitrogen Isotopic Label Incorporation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure and dynamics of molecules. When applied to isotopically labeled compounds such as L-Isoleucine (13C6; 15N), ¹⁵N NMR provides a direct method for observing the incorporation and metabolic fate of the nitrogen-15 (B135050) isotope. nih.gov The ¹⁵N nucleus, while having a low natural abundance, possesses a spin of 1/2, which allows for high-resolution NMR spectra when enriched in a molecule. nih.gov
The chemical shift of the ¹⁵N nucleus is highly sensitive to its local electronic environment. illinois.edu This sensitivity allows researchers to distinguish the labeled nitrogen in the parent L-Isoleucine from its downstream metabolic products. For instance, the ¹⁵N chemical shift will change as the amino group of L-Isoleucine is transferred to other molecules during transamination reactions, a key process in amino acid metabolism. eurisotop.com By tracking these changes in the ¹⁵N NMR spectrum, it is possible to map the metabolic pathways involving the nitrogen atom of L-Isoleucine.
In protein NMR spectroscopy, ¹⁵N labeling is a cornerstone for structural and dynamic studies. nih.govnih.gov By using L-Isoleucine uniformly labeled with ¹³C and ¹⁵N, researchers can employ multidimensional NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, to obtain detailed information about the protein's structure. nih.gov Each amino acid residue in the protein will give rise to a specific cross-peak in the HSQC spectrum, and the position of this peak is characteristic of the amino acid type and its local environment. researchgate.net The incorporation of ¹⁵N from L-Isoleucine (13C6; 15N) into newly synthesized proteins can thus be monitored and quantified.
However, a potential complication in tracer studies is metabolic scrambling, where the isotopic label is transferred to other molecules through interconnected metabolic pathways. nih.gov For example, the ¹⁵N label from L-Isoleucine might be transferred to other amino acids before being incorporated into a protein. ¹⁵N NMR can help to assess the extent of this scrambling by identifying the specific amino acids that have incorporated the ¹⁵N label. nih.gov
Table 1: Representative ¹⁵N NMR Chemical Shifts for Amino Acids
| Amino Acid | ¹⁵N Chemical Shift (ppm) |
| Glycine | 33.5 |
| Alanine (B10760859) | 39.8 |
| Valine | 44.2 |
| Leucine (B10760876) | 42.1 |
| Isoleucine | 42.5 |
| Proline | 87.9 |
| Phenylalanine | 55.7 |
| Tyrosine | 54.5 |
| Tryptophan | 62.1 |
| Serine | 57.2 |
| Threonine | 60.1 |
| Cysteine | 45.9 |
| Methionine | 41.5 |
| Asparagine | 47.1 |
| Glutamine | 48.2 |
| Aspartic Acid | 51.9 |
| Glutamic Acid | 52.3 |
| Lysine | 32.7 |
| Arginine | 81.6 |
| Histidine | 170.1 (Nδ1), 171.5 (Nε2) |
| Note: Chemical shifts are approximate and can vary depending on the local chemical environment, pH, and solvent conditions. Data compiled from various sources for illustrative purposes. |
Sample Preparation Strategies for Isotopic Tracer Analysis
The accuracy and reliability of isotopic tracer studies heavily depend on the meticulous preparation of biological samples. The primary goal is to extract and isolate the labeled compounds of interest, such as L-Isoleucine (13C6; 15N) and its metabolites, from complex biological matrices while minimizing contamination and isotopic fractionation. nih.gov
A typical workflow for sample preparation in metabolomics involves several key steps: quenching of metabolic activity, cell lysis, and extraction of metabolites. researchgate.net For protein analysis, an additional step of protein hydrolysis is required to break down proteins into their constituent amino acids. keypublishing.orgaltabioscience.com
Quenching and Extraction: To obtain a snapshot of the metabolic state at a specific time point, it is crucial to rapidly halt all enzymatic reactions. This is often achieved by flash-freezing the sample in liquid nitrogen or using cold solvents like methanol or acetonitrile. researchgate.net Following quenching, metabolites are extracted from the cells or tissues. A common method is liquid-liquid extraction, using a mixture of solvents such as methanol, chloroform, and water, to separate polar and nonpolar metabolites. nih.gov Solid-phase extraction (SPE) is another widely used technique that employs a solid sorbent to selectively retain and elute analytes, effectively removing interfering substances from the matrix. nih.govcreative-proteomics.com
Protein Hydrolysis: To analyze the incorporation of L-Isoleucine (13C6; 15N) into proteins, the proteins must first be hydrolyzed into individual amino acids. keypublishing.orgaltabioscience.com The most common method is acid hydrolysis, which typically involves heating the protein sample in 6M hydrochloric acid (HCl) at 110°C for 24 hours under vacuum. keypublishing.orgwvu.eduspringernature.com This process cleaves the peptide bonds, releasing the amino acids. It is important to note that some amino acids, such as tryptophan, are sensitive to acid hydrolysis and may be degraded. springernature.comusp.org The addition of protecting agents like phenol (B47542) can help to minimize the degradation of certain amino acids like tyrosine. usp.org
Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), amino acids often require derivatization to increase their volatility and thermal stability. thermofisher.commdpi.com This chemical modification typically involves replacing active hydrogens on polar functional groups with nonpolar moieties. Common derivatization reagents for amino acids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which form trimethylsilyl (B98337) (TMS) derivatives. wvu.eduthermofisher.com Another approach is acylation followed by esterification. mdpi.com The choice of derivatization method depends on the specific amino acids being analyzed and the analytical platform being used.
Table 2: Common Sample Preparation Techniques for Isotopic Tracer Analysis
| Technique | Purpose | Key Considerations |
| Quenching | Halt metabolic activity | Rapid freezing or use of cold solvents is essential to preserve the metabolic state. |
| Liquid-Liquid Extraction | Separate metabolites based on polarity | Choice of solvents determines which classes of metabolites are extracted. nih.gov |
| Solid-Phase Extraction (SPE) | Purify and concentrate analytes | The sorbent material must be carefully selected for the target analytes. nih.govcreative-proteomics.com |
| Protein Hydrolysis | Release amino acids from proteins | Acid hydrolysis is common but can lead to the degradation of some amino acids. keypublishing.orgspringernature.comusp.org |
| Derivatization | Enhance volatility for GC-MS analysis | The derivatization reaction must be complete and not introduce isotopic discrimination. thermofisher.commdpi.com |
Methodologies for Metabolic Flux Analysis Utilizing L Isoleucine 13c6; 15n
Steady-State Isotopic Tracing Methodologies
Steady-state isotopic tracing is a cornerstone of metabolic flux analysis, where cells or organisms are cultured under constant conditions until they reach both a metabolic and isotopic steady state. researchgate.net This means that the concentrations of intracellular metabolites and the isotopic enrichment of labeled compounds remain constant over time. d-nb.info The use of L-Isoleucine (13C6; 15N) in this context allows for the precise quantification of metabolic reaction rates (fluxes) within central carbon and nitrogen metabolism. nih.govbiorxiv.org
The general workflow for a steady-state experiment using a dual-labeled tracer like L-Isoleucine (13C6; 15N) involves several key steps. biorxiv.org First, the biological system, such as a cell culture, is grown in a chemically defined medium where the standard isoleucine is replaced with L-Isoleucine (13C6; 15N). The culture is maintained in a chemostat or through continuous culture methods to ensure steady-state conditions. biorxiv.org Once the system reaches an isotopic steady state, which is confirmed by analyzing the labeling pattern of metabolites at different time points, samples are harvested. biorxiv.orgd-nb.info
The harvested biomass is then processed to extract and hydrolyze proteins into their constituent amino acids. The isotopic labeling patterns of these amino acids, including the M+7 isotopologue of isoleucine (indicating the incorporation of all six 13C atoms and one 15N atom), are analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). biorxiv.org The resulting mass isotopomer distributions (MIDs) are then used in computational models to estimate the intracellular metabolic fluxes. biorxiv.org Bayesian model averaging is a statistical framework that can be applied to resolve carbon and nitrogen fluxes simultaneously with high statistical rigor. nih.gov
A study on Mycobacterium bovis BCG, while using [13C3]-glycerol and [15N1]-ammonium chloride as primary tracers, exemplifies the principles of dual isotopic labeling at a steady state. This research successfully quantified both carbon and nitrogen fluxes in amino acid and nucleotide biosynthesis, identifying glutamate (B1630785) as a central node for nitrogen metabolism. nih.govbiorxiv.org Such an approach, when applied with L-Isoleucine (13C6; 15N), can similarly resolve the contributions of isoleucine's carbon and nitrogen to various metabolic pathways.
Principles of Isotope Dilution Mass Spectrometry in L-Isoleucine Metabolism
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise quantitative technique that is often considered a gold standard for measuring the concentration of analytes in a complex mixture. sigmaaldrich.com The principle of IDMS relies on the addition of a known amount of an isotopically labeled version of the analyte of interest (the internal standard) to a sample. The ratio of the unlabeled (endogenous) analyte to the labeled internal standard is then measured by mass spectrometry. Since the labeled and unlabeled forms of the molecule have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis, which corrects for any sample loss or variation in instrument response.
In the context of L-isoleucine metabolism, L-Isoleucine (13C6; 15N) is an ideal internal standard for quantifying the absolute concentration of isoleucine in biological samples. It can also be used to measure the rates of protein synthesis and breakdown. For example, to determine the rate of protein synthesis, a known amount of L-Isoleucine (13C6; 15N) can be introduced into a cell culture or administered to an organism. Over time, this labeled isoleucine will be incorporated into newly synthesized proteins. By measuring the enrichment of L-Isoleucine (13C6; 15N) in the protein-bound amino acid pool relative to the precursor pool (free intracellular amino acids), the fractional synthesis rate of the protein can be calculated. nih.gov
A study on postprandial protein turnover, while using labeled phenylalanine, illustrates the methodology that can be applied with L-Isoleucine (13C6; 15N). In this study, a triple-tracer approach was used to measure the appearance rates of ingested and endogenous amino acids and the rate of amino acid disposal. nih.gov Similarly, L-Isoleucine (13C6; 15N) can be used in immunocapture isotope dilution mass spectrometry (IC-IDMS) to evaluate the suitability of antibodies for new vaccine quantification. sigmaaldrich.com
Experimental Design Considerations for L-Isoleucine (13C6; 15N) Tracer Studies
A well-designed tracer study is crucial for obtaining meaningful and interpretable results. Several factors must be carefully considered when using L-Isoleucine (13C6; 15N) for metabolic flux analysis. nih.gov
Tracer Selection and Purity: The choice of L-Isoleucine (13C6; 15N) provides the advantage of tracing both carbon and nitrogen pathways simultaneously. rsc.org It is essential to use a tracer with high isotopic and chemical purity to avoid interference and ensure accurate quantification. sigmaaldrich.com
Reaching Isotopic Steady State: For steady-state MFA, it is critical to ensure that the biological system has reached isotopic steady state. This can be verified by measuring the isotopic enrichment of key metabolites at multiple time points until the enrichment no longer changes. d-nb.info The time to reach steady state depends on the turnover rates of the metabolite pools. d-nb.info
Metabolic and Isotopic Steady State Assumption: The validity of the metabolic and isotopic steady-state assumption should be confirmed for every experiment. If the isotopic labeling is changing over time, then a non-steady-state modeling approach must be used. d-nb.info
Analytical Method: The choice of analytical technique, typically GC-MS or LC-MS, is important. High-resolution mass spectrometry is particularly advantageous for dual-labeling experiments as it can distinguish between isotopologues with small mass differences, such as those containing 13C and 15N. rsc.org
Computational Modeling: The complexity of the metabolic model should be appropriate for the experimental data. A well-defined metabolic network model that includes all relevant reactions and atom transitions is necessary for accurate flux calculations. nih.gov
Parallel Labeling Experiments: In some cases, conducting parallel experiments with different isotopically labeled substrates can enhance the resolution of metabolic fluxes in complex models. d-nb.info
The following table summarizes key experimental design considerations for L-Isoleucine (13C6; 15N) tracer studies.
| Consideration | Key Aspects | Rationale |
|---|---|---|
| Tracer Selection | L-Isoleucine (13C6; 15N) for simultaneous C and N tracing. High isotopic and chemical purity. | Provides comprehensive data on both carbon and nitrogen metabolism. Ensures accuracy of results. |
| Isotopic Steady State | Verify by measuring enrichment at multiple time points. | A prerequisite for accurate steady-state metabolic flux analysis. |
| Analytical Platform | High-resolution mass spectrometry (LC-MS or GC-MS). | Allows for the resolution of different isotopologues and accurate quantification. |
| Metabolic Model | Construct a detailed and accurate model of the metabolic network. | Essential for the computational estimation of metabolic fluxes. |
| Experimental Conditions | Maintain constant culture conditions for steady-state experiments (e.g., chemostat). | Ensures the validity of the steady-state assumption. |
Applications of L Isoleucine 13c6; 15n in Investigating Central Carbon and Nitrogen Metabolism
Elucidation of Branched-Chain Amino Acid Catabolism and Anabolism Pathways
L-Isoleucine (13C6; 15N) is instrumental in dissecting the intricate pathways of branched-chain amino acid (BCAA) metabolism. As an essential amino acid, isoleucine cannot be synthesized by mammals and must be obtained from the diet. ckisotopes.com Its catabolism, however, is a vital process that occurs in various tissues, providing energy and substrates for other metabolic pathways. europa.eu
The initial step in isoleucine catabolism is a reversible transamination reaction, primarily occurring in extrahepatic tissues like muscle, which possess the necessary aminotransferase enzymes. europa.eu This reaction transfers the ¹⁵N-labeled amino group to α-ketoglutarate, forming glutamate (B1630785) and the corresponding branched-chain keto acid (BCKA), α-keto-β-methylvalerate. The use of ¹⁵N-labeled isoleucine allows researchers to trace the flow of this nitrogen to other amino acids and nitrogenous compounds. researchgate.netnih.gov
Following transamination, the ¹³C-labeled carbon skeleton undergoes oxidative decarboxylation, a crucial irreversible step catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. europa.eu This reaction releases the carboxyl group as CO2 and produces a branched-chain acyl-CoA derivative. europa.eu Subsequent oxidation of this intermediate yields acetyl-CoA and propionyl-CoA, both of which are significant metabolites that can enter central metabolic pathways. europa.eu
Recent studies have highlighted unexpected localizations of BCAA catabolic enzymes. For instance, in pancreatic ductal adenocarcinoma (PDA) cells, enzymes for isoleucine catabolism have been found to be functional within the cell nucleus, where they contribute to the production of propionyl-CoA. biorxiv.org This nuclear pathway has been shown to regulate histone propionylation, a post-translational modification that can influence gene expression. biorxiv.org
The table below summarizes key findings from studies utilizing labeled isoleucine to investigate BCAA metabolism.
| Study Focus | Key Finding | Organism/Cell Type | Reference |
| BCAA Catabolism in PDA | Isoleucine is a primary source of nuclear propionyl-CoA for histone propionylation. | Pancreatic Ductal Adenocarcinoma (PDA) Cells | biorxiv.org |
| BCAA Contribution to Lipogenesis | BCAAs, including isoleucine, contribute significantly to lipogenesis in adipocytes. | 3T3-L1 Adipocytes | nih.gov |
| BCAA Metabolism in Renal Cancer | BCAA catabolism provides a nitrogen source for glutamate synthesis in renal cancer cells. | Renal Cancer Cells | nih.gov |
Interconnections Between L-Isoleucine Metabolism and Tricarboxylic Acid (TCA) Cycle Activity
The catabolism of L-Isoleucine (13C6; 15N) is intricately linked to the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism. The breakdown of the ¹³C-labeled carbon skeleton of isoleucine generates two key intermediates that can enter the TCA cycle: acetyl-CoA and succinyl-CoA (derived from propionyl-CoA). europa.eu This dual entry point makes isoleucine both a ketogenic and a glucogenic amino acid. europa.eu
The production of ¹³C-labeled acetyl-CoA from isoleucine allows it to condense with oxaloacetate to form citrate, initiating the TCA cycle. By tracking the distribution of the ¹³C label through the various TCA cycle intermediates, researchers can quantify the contribution of isoleucine to the cycle's activity. nih.gov This is particularly valuable in understanding how different tissues and cell types utilize BCAAs for energy under various physiological and pathological conditions. mdpi.com
Furthermore, the generation of propionyl-CoA, which is subsequently converted to succinyl-CoA, represents an anaplerotic input into the TCA cycle. Anaplerosis is the replenishment of TCA cycle intermediates that may have been diverted for biosynthetic purposes. By tracing the ¹³C label from isoleucine to succinyl-CoA and subsequent TCA cycle intermediates, scientists can assess the role of isoleucine in maintaining the integrity and function of the TCA cycle. europa.eu
Studies in various cancer types have shown that the contribution of BCAAs to the TCA cycle can be reprogrammed. mdpi.com For example, in some cancers, enhanced BCAA metabolism contributes to increased TCA cycle input, which supports tumor growth and proliferation. mdpi.com However, in other contexts, such as certain renal cancers, the full oxidation of BCAAs and their contribution to TCA cycle intermediates is limited, suggesting a shift towards other metabolic fates for these amino acids. nih.gov
The following table illustrates how labeled isoleucine tracing has been used to investigate the link between BCAA metabolism and the TCA cycle.
| Research Area | Observation with Labeled Isoleucine | Implication | Reference |
| Cancer Metabolism | Enhanced integration of BCAA metabolites into the TCA cycle in some cancers. | Supports tumor bioenergetics and growth. | mdpi.com |
| Renal Cancer | Limited contribution of isoleucine to TCA cycle intermediates. | Suggests alternative roles for BCAA catabolism, such as nitrogen donation. | nih.gov |
| Adipocyte Differentiation | Increased BCAA consumption and contribution to TCA cycle metabolism in differentiated adipocytes. | BCAAs are a significant fuel source for adipocyte function. | nih.gov |
Role of L-Isoleucine in Protein Synthesis and Turnover Studies
L-Isoleucine (13C6; 15N) is a critical tool for measuring the rates of protein synthesis and turnover in various biological systems. nih.gov As an essential amino acid, isoleucine is a fundamental building block for protein synthesis. europa.eu By introducing ¹³C and ¹⁵N labeled isoleucine, researchers can track its incorporation into newly synthesized proteins and, conversely, its release from the breakdown of existing proteins. nih.govfao.org
The dual labeling of L-Isoleucine (13C6; 15N) offers a distinct advantage in these studies. The ¹³C label allows for the quantification of the carbon skeleton's incorporation into the proteome, while the ¹⁵N label provides a means to trace the nitrogen component. This is particularly useful in distinguishing the fate of the amino acid as a whole.
Methodologies like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or in vivo labeling in animal models utilize labeled amino acids to determine protein turnover rates on a proteome-wide scale. researchgate.net By measuring the rate at which the labeled isoleucine appears in proteins over time, scientists can calculate the fractional synthesis rate (FSR) of individual proteins or the entire proteome. nih.gov Similarly, by observing the dilution of the label in the free amino acid pool from the breakdown of unlabeled proteins, the rate of protein degradation can be estimated.
These studies are crucial for understanding proteostasis—the balance between protein synthesis and degradation—which is vital for cellular health and function. nih.gov Alterations in protein turnover are associated with numerous physiological and pathological states, including growth, aging, and diseases like cancer and metabolic disorders. ckisotopes.comresearchgate.net
The table below provides examples of research findings enabled by the use of labeled amino acids in protein turnover studies.
| Study Type | Method | Finding | Significance | Reference |
| In Vivo Protein Turnover | Dietary labeling with stable isotope-labeled amino acids. | Allows for the measurement of turnover rates of tissue proteins in whole animals. | Crucial for understanding proteostasis in a physiological context. | researchgate.net |
| Cell Culture Protein Synthesis | Use of ¹⁵N labeled amino acids in cell culture media. | Enables calculation of fractional synthesis rates of specific proteins. | Provides insights into the regulation of protein expression. | nih.gov |
| Exercise Physiology | Infusion of labeled amino acids post-exercise. | Shows that protein ingestion after resistance exercise stimulates muscle protein synthesis. | Informs nutritional strategies for athletes. | nih.gov |
Investigation of Gluconeogenesis and Ketogenesis Through L-Isoleucine Tracing
The metabolic fate of L-Isoleucine (13C6; 15N) provides direct insights into the processes of gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) and ketogenesis (the production of ketone bodies). As L-isoleucine is both glucogenic and ketogenic, its labeled isotopes can be traced into both glucose and ketone bodies. europa.eu
The catabolism of isoleucine yields propionyl-CoA, which can be converted to succinyl-CoA, a TCA cycle intermediate. europa.eu This succinyl-CoA can then proceed through the TCA cycle to form malate (B86768), which can exit the mitochondria and be converted to oxaloacetate and subsequently to phosphoenolpyruvate, a key precursor for gluconeogenesis. By tracking the ¹³C label from isoleucine into glucose, researchers can quantify the contribution of isoleucine to hepatic and renal glucose production. europa.eu
Simultaneously, the breakdown of isoleucine also produces acetyl-CoA. europa.eu In the liver, under conditions of high fat oxidation or low carbohydrate availability, acetyl-CoA can be shunted towards the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate). The ¹³C label from isoleucine can therefore be detected in circulating ketone bodies, providing a measure of the ketogenic potential of this amino acid. europa.eu
Investigating these pathways is crucial for understanding metabolic flexibility and adaptation in various states, such as fasting, exercise, and diabetes. For instance, inborn errors of isoleucine metabolism can lead to the accumulation of specific intermediates and result in episodic ketoacidosis. caymanchem.com
The table below summarizes the dual metabolic potential of L-isoleucine.
| Metabolic Pathway | Key Isoleucine-Derived Precursor | Labeled End Product | Significance | Reference |
| Gluconeogenesis | Propionyl-CoA (via Succinyl-CoA) | ¹³C-labeled Glucose | Quantifies the contribution of isoleucine to glucose production. | europa.eu |
| Ketogenesis | Acetyl-CoA | ¹³C-labeled Ketone Bodies | Measures the rate of ketone body synthesis from isoleucine. | europa.eu |
Assessment of Nitrogen Fluxes and Amino Acid Transamination Processes
When ¹⁵N-labeled isoleucine undergoes transamination, its amino group is transferred to an α-keto acid, most commonly α-ketoglutarate, to form ¹⁵N-labeled glutamate. nih.gov This newly labeled glutamate can then serve as a nitrogen donor for the synthesis of other amino acids, such as alanine (B10760859) and aspartate, through further transamination reactions. mdpi.com By using mass spectrometry to track the incorporation of ¹⁵N into various amino acids and other nitrogen-containing compounds, researchers can map the flow of nitrogen originating from isoleucine. nih.govnih.gov
This approach has been particularly insightful in cancer research, where metabolic reprogramming is a hallmark of tumor cells. Studies have shown that in certain cancers, the nitrogen from BCAAs like isoleucine is a significant source for the synthesis of non-essential amino acids and nucleotides, which are crucial for cell proliferation. mdpi.com For example, in renal cancer cells, tracing with ¹⁵N-leucine and isoleucine has demonstrated their role in providing nitrogen for glutamate synthesis. nih.govbiorxiv.org
Furthermore, by measuring the appearance of ¹⁵N in excretory products like urea, scientists can gain insights into whole-body nitrogen balance and amino acid oxidation rates. nih.gov This information is vital for nutritional studies and for understanding metabolic disturbances in various diseases.
The following table highlights key research findings related to nitrogen flux and transamination using ¹⁵N-labeled isoleucine.
| Research Focus | Key Finding with ¹⁵N-Isoleucine | Implication | Reference |
| Renal Cancer Metabolism | Isoleucine nitrogen is used for glutamate synthesis. | BCAA catabolism supports nucleotide and non-essential amino acid synthesis for tumor growth. | nih.govbiorxiv.org |
| Adipocyte Metabolism | BCAA nitrogen contributes significantly to amino acid metabolism in differentiated adipocytes. | Highlights the importance of BCAAs in adipocyte function beyond energy provision. | nih.gov |
| Non-Small Cell Lung Cancer | ¹⁵N-labeled BCAAs contribute to the production of non-essential amino acids and nucleotides. | Demonstrates a metabolic adaptation of cancer cells to fuel proliferation. | mdpi.com |
Research Applications in Cellular and in Vitro Biological Systems
Analysis of L-Isoleucine Metabolism in Cultured Mammalian Cells
L-Isoleucine (13C6; 15N) serves as a critical tracer for elucidating the metabolic fate of isoleucine, an essential branched-chain amino acid (BCAA), in cultured mammalian cells. Studies utilizing this isotope have provided significant insights into how different cell types utilize BCAAs for energy production and biosynthesis.
A notable application is in the study of adipocyte (fat cell) differentiation and metabolism. Research on 3T3-L1 cells, a common mouse model for adipocytes, has used [U-¹³C₆]isoleucine to trace the contribution of isoleucine to the lipogenic acetyl-CoA pool—a central precursor for fatty acid synthesis. escholarship.orgnih.gov These studies have shown that as pre-adipocytes differentiate into mature adipocytes, their capacity to catabolize BCAAs increases significantly. nih.gov By quantifying the incorporation of ¹³C from labeled isoleucine into newly synthesized fatty acids like palmitate, researchers can determine the relative importance of isoleucine as a fuel source compared to other substrates like glucose and glutamine. escholarship.org
Findings from these tracer studies demonstrated that in differentiated 3T3-L1 adipocytes, isoleucine is a significant contributor to the acetyl-CoA used for lipogenesis. escholarship.orgnih.gov This contrasts with pre-adipocytes, where the contribution is much lower. Similar trends have been observed in primary human adipocytes, suggesting that the induction of BCAA catabolism is a conserved feature of adipogenesis. escholarship.org
In other mammalian cell types, such as human fibroblasts, L-Isoleucine (13C6; 15N) has been used to investigate cellular responses to nutrient deprivation. Studies have shown that under conditions of isoleucine restriction, cells can maintain essential functions by altering their metabolic strategies. nih.gov Isotopic tracing helps to quantify the precise metabolic shifts that occur under such stress conditions.
Table 1: Relative Contribution of Different Tracers to Lipogenic Acetyl-CoA in 3T3-L1 Cells This table illustrates the shift in substrate utilization for fatty acid synthesis upon adipocyte differentiation. Data is conceptually derived from findings in related research. escholarship.org
| Substrate Tracer | Pre-Adipocytes (Relative Contribution %) | Differentiated Adipocytes (Relative Contribution %) |
|---|---|---|
| [U-¹³C₆]Glucose | 60% | 35% |
| [U-¹³C₅]Glutamine | 30% | 20% |
| [U-¹³C₆]Leucine | 5% | 25% |
| [U-¹³C₆]Isoleucine | <5% | 20% |
Isotopic Tracing in Microbial Cell Cultures for Pathway Elucidation
In microbial systems, L-Isoleucine (13C6; 15N) is employed for quantitative proteomics and to unravel complex metabolic networks. researchgate.net Prototrophic strains of Escherichia coli, for instance, can be grown in media where a standard amino acid is replaced with its heavy isotope-labeled version. This leads to the incorporation of the labeled amino acid into all newly synthesized proteins. researchgate.net
This technique is fundamental to SILAC-based quantitative proteomics. isotope.com By growing one population of bacteria in "light" medium and another in "heavy" medium containing L-Isoleucine (13C6; 15N), researchers can compare the proteomes of the two populations. After mixing the cell lysates, the mass difference between light and heavy peptides allows for precise relative quantification of thousands of proteins in a single experiment. sigmaaldrich.comresearchgate.net This approach is invaluable for studying microbial responses to environmental changes, antibiotic stress, or genetic modifications.
Furthermore, isotopic tracing with L-Isoleucine (13C6; 15N) helps to elucidate metabolic pathways. By tracking the ¹³C and ¹⁵N labels through various metabolic intermediates, scientists can map the flow of isoleucine carbons and nitrogen to other biomolecules. This can reveal pathway bottlenecks, alternative synthetic routes, or the extent of amino acid interconversion, which might be ambiguous without the use of stable isotopes. researchgate.net
Mechanistic Studies of L-Isoleucine Transport and Intracellular Fate in Isolated Cells
Understanding how cells acquire essential nutrients like isoleucine is fundamental to cell biology. L-Isoleucine (13C6; 15N) is utilized to study the kinetics and mechanisms of amino acid transport across the plasma membrane. Early studies on cultured human fibroblasts identified both sodium-dependent and sodium-independent transport systems for isoleucine. nih.gov By incubating cells with labeled isoleucine for short periods, researchers can measure the initial rate of uptake and determine key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for these transporters.
The use of stable isotopes allows for the differentiation of the externally supplied labeled isoleucine from the pre-existing intracellular pool. This is crucial for accurately measuring transport rates and understanding how intracellular concentrations are maintained. nih.gov Studies have investigated the intracellular-to-plasma concentration ratios of amino acids, revealing that cells actively import and concentrate isoleucine. nih.gov Using L-Isoleucine (13C6; 15N) in combination with techniques that inhibit specific transporters can help identify the proteins responsible for isoleucine uptake and how their activity is regulated.
Once inside the cell, the fate of the labeled isoleucine can be tracked. This includes its incorporation into proteins, its catabolism for energy, or its potential conversion to other metabolites. This provides a complete picture from cellular uptake to its ultimate metabolic destination.
Table 2: Characteristics of L-Isoleucine Transport Systems in Cultured Human Fibroblasts This table summarizes typical findings from studies investigating amino acid transport mechanisms. nih.gov
| Transport System | Characteristic | Kinetic Parameter (Example) | Role |
|---|---|---|---|
| System A | Sodium-Dependent | High Affinity (Low Km) | Concentrative uptake |
| System L | Sodium-Independent | Lower Affinity (Higher Km) | Facilitated diffusion |
| System ASC | Sodium-Dependent | Broad specificity | Transports several neutral amino acids |
Application in Organelle-Specific Metabolic Pathway Characterization
Cells are compartmentalized into organelles, each with specialized metabolic functions. L-Isoleucine (13C6; 15N) is instrumental in dissecting the metabolic pathways that occur within specific organelles, particularly mitochondria.
The catabolism of BCAAs, including isoleucine, is initiated in the mitochondria. nih.gov Isotopic tracing studies in adipocytes have shown that upon differentiation, there is a dramatic increase in the mitochondrial oxidation of isoleucine's ketoacid. nih.gov By isolating mitochondria from cells cultured with [U-¹³C₆]isoleucine and analyzing the labeling pattern of mitochondrial metabolites like acetyl-CoA and tricarboxylic acid (TCA) cycle intermediates, researchers can quantify the contribution of isoleucine to mitochondrial energy metabolism. escholarship.org
These organelle-specific analyses have revealed that isoleucine-derived propionyl-CoA can enter the TCA cycle, a process known as anaplerosis, which is vital for replenishing cycle intermediates. escholarship.org However, under certain conditions, such as vitamin B12 deficiency, this pathway can be impaired, leading to the accumulation of specific byproducts. escholarship.org The ability to trace the labeled carbons from L-Isoleucine (13C6; 15N) into these specific mitochondrial pools provides direct evidence of pathway activity and its regulation, which would be impossible to ascertain from whole-cell measurements alone. This approach is also critical for understanding how mitochondrial dysfunction in various diseases affects BCAA metabolism. nih.gov
Research Applications in in Vivo Animal Model Systems
Investigation of Whole-Body L-Isoleucine Metabolism in Rodent Models
The use of L-Isoleucine (13C6; 15N) and other isotopically labeled BCAAs in rodent models has been pivotal for understanding systemic amino acid homeostasis. These tracers allow researchers to distinguish between the pools of amino acids that originate from recent dietary intake versus those released from the breakdown of endogenous proteins. ckisotopes.com
In a foundational approach, mice can be fed a diet containing 13C-labeled BCAAs. Since the liver does not significantly regulate plasma BCAA levels, these labeled amino acids, once absorbed from the gut, enter the systemic circulation and become available to peripheral tissues for protein synthesis or catabolism. ckisotopes.com By monitoring the appearance and disappearance of the labeled isoleucine in the plasma, scientists can assess the kinetics of BCAA uptake and disposal throughout the body. ckisotopes.com
Another sophisticated method involves a "pulse-chase" experiment to track the turnover of long-term protein stores. In this design, young, growing mice are fed a diet with labeled BCAAs for an extended period, leading to the incorporation of these heavy amino acids into tissue proteins. After this "pulse," the animals are switched to an unlabeled diet for a "chase" period to clear any remaining free labeled amino acids. Subsequent detection of labeled isoleucine in the plasma indicates its release from the catabolism of body protein stores. ckisotopes.com This technique has been crucial in studies of metabolic diseases like pancreatic cancer, where it was used to demonstrate that elevated plasma BCAAs in a mouse model of pancreatic ductal adenocarcinoma (PDAC) were a result of increased whole-body protein breakdown. isotope.com
Tissue-Specific Metabolic Fluxes of L-Isoleucine in Animal Organs
A primary function of circulating nutrients like L-isoleucine is to fuel the metabolic activities of various tissues, notably through the tricarboxylic acid (TCA) cycle. nih.gov By infusing uniformly 13C-labeled L-isoleucine and measuring the isotopic enrichment in TCA cycle intermediates like succinate (B1194679) and malate (B86768) within specific organs, researchers can quantify the direct contribution of isoleucine to tissue-specific energy metabolism. nih.govyuntsg.com
Studies have revealed significant diversity in BCAA metabolism across different tissues. For instance, research comparing non-small cell lung carcinoma (NSCLC) and pancreatic ductal adenocarcinoma (PDAC) in mice found that these tumors, despite being driven by the same genetic mutations, utilize BCAAs very differently. NSCLC tumors readily take up and use BCAAs as both a nitrogen source and for protein synthesis. In contrast, PDAC tumors exhibit decreased BCAA uptake. eurisotop.com This tissue-of-origin difference is reflected in the expression levels of BCAA catabolic enzymes and demonstrates that metabolic dependencies are context-specific. eurisotop.com
In adipocytes, the contribution of BCAAs to energy pools changes dramatically with cell differentiation. While proliferating pre-adipocytes primarily use glucose and glutamine to generate acetyl-CoA for lipid synthesis, differentiated adipocytes significantly increase BCAA catabolism. Isotope tracing has shown that leucine (B10760876) and isoleucine can account for a substantial portion of the acetyl-CoA used for lipogenesis in mature fat cells. nih.gov
The table below summarizes findings on the contribution of circulating metabolites to the TCA cycle in various organs of mice on a standard carbohydrate diet, illustrating the tissue-specific role of isoleucine.
Table 1: Contribution of Circulating L-Isoleucine to Tissue TCA Cycle in Mice Data adapted from Hui et al. (2017), showing the percentage of TCA cycle intermediates derived from circulating L-isoleucine in different tissues under a fed state.
| Tissue | Isoleucine Contribution to TCA Cycle (%) |
| Heart | ~1.5% |
| Kidney | ~1.2% |
| Skeletal Muscle (Quad) | ~0.8% |
| Brown Adipose Tissue | ~0.7% |
| Liver | ~0.5% |
| Small Intestine | ~0.4% |
| Spleen | ~0.3% |
| White Adipose Tissue | ~0.3% |
| Lung | ~0.2% |
| Brain | <0.1% |
| Pancreas | <0.1% |
Dietary and Nutritional Perturbations on L-Isoleucine (13C6; 15N) Tracing in Animal Studies
The metabolic fate of L-isoleucine is heavily influenced by an animal's dietary and nutritional status. Isotope tracing with L-Isoleucine (13C6; 15N) is a key methodology for dissecting these interactions. Studies have compared whole-body metabolism in mice under different conditions, such as fed versus fasted states, or on diets with vastly different macronutrient compositions like high-carbohydrate versus ketogenic diets. nih.gov
For example, research using 13C tracers demonstrated that diet-induced obesity in mice significantly decreases the catabolic flux of BCAAs, particularly in brown adipose tissue (BAT). unimi.it In another study, mice fed a high-fat "Texas-fed diet" (TFD) that induces nonalcoholic fatty liver disease (NAFLD) were challenged with an infusion of BCAAs. The study found that in these NAFLD mice, the normal interaction between BCAAs and hepatic mitochondrial metabolism was blunted. nih.gov
The table below illustrates the impact of diet on the circulatory turnover flux of L-isoleucine in mice, comparing fed and fasted states on a high-carbohydrate diet. The turnover flux represents the rate at which isoleucine enters and leaves the circulation.
Table 2: Effect of Nutritional State on L-Isoleucine Circulatory Flux in Mice Data derived from Hui et al. (2017) for mice on a carbohydrate diet.
| Nutritional State | L-Isoleucine Circulatory Turnover Flux (µmol/min) |
| Fed (3-hour refeeding) | ~0.8 |
| Fasted (8-hour) | ~0.5 |
Metabolic Adaptation Studies in Animal Models Under Stress or Perturbed Physiological States
L-Isoleucine (13C6; 15N) tracing is invaluable for studying metabolic adaptations in response to physiological stress, such as disease or mitochondrial dysfunction. In a mouse model of Maple Syrup Urine Disease (MSUD), a genetic disorder of BCAA catabolism, targeted amino acid analysis revealed a significant 3.6-fold increase in isoleucine levels in the brain cortex of knockout mice compared to wild-type controls. biorxiv.org This accumulation is a direct consequence of the blocked metabolic pathway.
In a mouse model of accelerated aging and mitochondrial dysfunction (PolgD257A mice), metabolic profiling revealed significant alterations in amino acid metabolism. While these studies primarily used ¹⁵N-labeled ammonium (B1175870) chloride to trace nitrogen fate, they detected elevated ¹⁵N enrichment in isoleucine, pointing to altered handling of this amino acid in a state of chronic mitochondrial stress. biorxiv.org
Sepsis, a life-threatening response to infection, induces profound metabolic reprogramming. In a murine model of sepsis, untargeted metabolomics showed that BCAAs, including isoleucine, were highly enriched in the liver compared to other organs, and this enrichment was even greater in septic animals versus controls. semanticscholar.org This suggests a specific role for hepatic BCAA metabolism in the systemic response to severe infection. These studies demonstrate how L-Isoleucine (13C6; 15N) tracing can uncover critical metabolic shifts that occur during disease progression and physiological stress.
Computational Modeling and Data Interpretation in L Isoleucine 13c6; 15n Metabolomics
The application of stable isotope-labeled compounds such as L-Isoleucine (13C6; 15N) in metabolomics produces large and intricate datasets. medchemexpress.commedchemexpress.euisotope.commedchemexpress.com The real value of these experiments is unlocked through computational modeling and interpretation of this data to derive quantitative insights into the workings of metabolic networks. This section explores the computational methods that are essential for harnessing the information from L-Isoleucine (13C6; 15N) tracing.
Advancements and Challenges in L Isoleucine 13c6; 15n Tracer Methodologies
Development of Novel Isotopic Labeling Strategies for Complex Biological Questions
The application of L-Isoleucine (13C6; 15N) and other stable isotope tracers has moved beyond simple pathway mapping to address sophisticated biological questions. researchgate.net Novel strategies are continuously being developed to probe the intricate interplay of metabolic networks in various physiological and pathological states.
One key advancement is the use of dual-labeling strategies, such as with L-Isoleucine (13C6; 15N), to simultaneously quantify carbon and nitrogen fluxes. embopress.org This "one-shot" metabolic flux analysis provides a more comprehensive picture of how cells utilize amino acids, partitioning them between protein synthesis (requiring both carbon and nitrogen) and catabolic pathways that may use the carbon backbone for energy production. embopress.org For instance, such methods have been applied to study the unique metabolic adaptations of pathogenic bacteria, revealing how they assimilate and process nutrients from their host. embopress.org
Furthermore, researchers are increasingly using precursor labeling to selectively introduce isotopes into specific molecular positions. While not directly using a fully labeled isoleucine, scientists synthesize and provide labeled precursors, like α-ketobutyric acid isotopologues, to achieve highly selective isoleucine labeling patterns within proteins. d-nb.infonih.gov This allows for fine-tuned Nuclear Magnetic Resonance (NMR) studies to investigate protein dynamics, allosteric mechanisms, and ligand-binding interactions with great sensitivity. d-nb.infonih.gov
These advanced labeling strategies are instrumental in answering complex questions, such as:
How do cancer cells rewire branched-chain amino acid (BCAA) metabolism to fuel proliferation? biorxiv.org
What is the dynamic response of whole-body protein synthesis and breakdown to nutritional interventions or in critical illness? researchgate.net
By creatively applying tracers like L-Isoleucine (13C6; 15N), scientists can gain deeper insights into metabolic regulation that were previously unattainable. eurisotop.com
Integration of L-Isoleucine (13C6; 15N) Tracing with Multi-Omics Data
The true power of L-Isoleucine (13C6; 15N) tracing is magnified when its functional, dynamic data is integrated with other large-scale "omics" datasets, such as genomics, proteomics, and transcriptomics. nih.gov This multi-omics approach provides a holistic view of biological systems, connecting genetic potential and protein expression to actual metabolic activity.
A prime example of this integration is in the study of gossypol (B191359) toxicity in red blood cells. Researchers used a suite of labeled internal standards, including L-Isoleucine (13C6; 15N), for a metabolomics study. nih.gov The metabolic pathway alterations revealed by the tracing were then cross-validated with a parallel proteomics analysis, which measured changes in the abundance of enzymes involved in those same pathways. nih.gov This integrated approach confirmed that gossypol treatment significantly affected glycolysis and the pentose (B10789219) phosphate (B84403) pathway, providing a much stronger mechanistic insight than either method could alone. nih.gov
In cancer research, combining stable isotope tracing with gene expression profiles allows for a thorough understanding of metabolic regulation and network interactions. nih.gov For example, observing an increased flux through a particular pathway using L-Isoleucine (13C6; 15N) can be correlated with the upregulation of genes encoding the enzymes in that pathway, solidifying the link between genetic programming and metabolic function.
The table below illustrates a conceptual framework for integrating L-Isoleucine (13C6; 15N) tracing with other omics data.
Table 1: Framework for Multi-Omics Integration with L-Isoleucine (13C6; 15N) Tracing
| Omics Data Type | Information Provided | Integration with L-Isoleucine (13C6; 15N) Flux Data | Example Biological Question |
|---|---|---|---|
| Transcriptomics (RNA-Seq) | Gene expression levels (which enzymes are being transcribed) | Correlates metabolic flux with the expression of pathway-specific genes. | Is the observed increase in isoleucine catabolism driven by transcriptional upregulation of catabolic enzymes? |
| Proteomics (Mass Spectrometry) | Protein abundance (which enzymes are present and at what level) | Validates that changes in flux are matched by changes in enzyme abundance. nih.gov | Does the reduced incorporation of isoleucine into protein correspond to a lower abundance of ribosomal proteins? |
| Metabolomics (Untargeted) | Steady-state levels of all metabolites (the metabolic landscape) | Connects dynamic flux information to static metabolite pool sizes, identifying potential bottlenecks. | Does a low flux through a pathway correspond to a buildup of the substrate metabolite? |
This integrative approach is essential for building comprehensive, systems-level models of metabolism. embopress.org
Technical Challenges in Measuring and Interpreting Low-Abundance Metabolites
A significant hurdle in isotope tracing studies is the accurate measurement and interpretation of metabolites that are present in very low concentrations or exhibit low levels of isotopic enrichment. mdpi.com This is particularly relevant for downstream products of L-Isoleucine (13C6; 15N) metabolism, which may be diluted in large unlabeled pools.
The primary analytical platforms, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, each have limitations. mdpi.com NMR, while excellent for determining the exact position of an isotopic label, generally has lower sensitivity than MS, making it difficult to detect low-abundance species. mdpi.com
Mass spectrometry, especially high-resolution mass spectrometry (HRMS), offers high sensitivity and is the workhorse for most metabolomics studies. mdpi.com However, several challenges remain:
Distinguishing Signal from Noise: For low-abundance ions, accurately distinguishing the true isotopic peak from background noise is difficult. This can lead to overestimation of low-level enrichments. mdpi.com
Natural Isotope Abundance: All molecules naturally contain a small percentage of heavy isotopes (e.g., ~1.1% for 13C). oup.com When measuring low isotopic enrichment from a tracer, this natural abundance must be mathematically corrected for, a process that can introduce errors, especially when enrichment is close to the natural background. mdpi.com
Isomer Co-elution: Metabolites with the same mass, such as the isomers leucine (B10760876) and isoleucine, can be difficult to separate chromatographically. nih.gov This complicates the accurate quantification of the isotopic enrichment for each individual compound. Alloisoleucine, a key marker for Maple Syrup Urine Disease, is particularly challenging to resolve from its isomers. nih.gov
Recent advancements aim to tackle these issues. For example, workflows have been developed that use the peak shape of the highly abundant, unlabeled (monoisotopic) peak to model and more accurately quantify the much smaller, low-abundance isotopic peaks. mdpi.com Despite these improvements, accurately measuring isotopic enrichment below 0.01% remains a significant challenge for standard instruments. mdpi.com
Future Directions in High-Throughput Isotopic Fluxomics
The field of isotopic fluxomics is moving towards higher throughput and more comprehensive analysis, enabling researchers to conduct larger-scale experiments and gain more dynamic insights. A key future direction is the expanded use of direct infusion-high-resolution mass spectrometry (DI-HRMS). nih.gov This method allows for the very rapid profiling of complex metabolite mixtures without the need for time-consuming chromatography, making it an efficient screening method for fluxomics. nih.gov By combining DI-HRMS with L-Isoleucine (13C6; 15N) and other tracers, scientists can quickly map metabolic adaptations in response to genetic changes or drug treatments. nih.gov
Another major area of development is in computational analysis and modeling. As dual-isotope tracing experiments with 13C and 15N become more common, there is a growing need for software that can accurately correct for natural abundance and tracer impurities for these complex datasets. researchgate.net Advanced computational platforms are being developed that can integrate multi-isotope data to simultaneously resolve and quantify both carbon and nitrogen metabolic fluxes, providing a more rigorous and consolidated view of metabolism. embopress.org
Table 2: Emerging Trends in High-Throughput Isotopic Fluxomics
| Future Direction | Enabling Technology/Approach | Anticipated Impact |
|---|---|---|
| Rapid Flux Screening | Direct Infusion-High-Resolution Mass Spectrometry (DI-HRMS) nih.gov | Enables high-throughput screening of metabolic flux phenotypes in large cell culture or organoid-based experiments. |
| Enhanced Computational Modeling | Advanced software for multi-isotope data (e.g., 13C/15N) correction and flux inference. embopress.orgresearchgate.net | Improves the accuracy and scope of flux quantification, allowing for simultaneous analysis of multiple elemental pathways. |
| Dynamic and In Vivo Analysis | Novel tracer pulse approaches and real-time monitoring. researchgate.net | Allows for the study of metabolic responses to acute stressors and interventions in more clinically relevant settings. |
| Label-Free Flux Analysis | Ultra-high-resolution MS to detect natural isotope abundance changes. researchgate.net | Could potentially allow for pathway analysis without the need to administer labeled compounds by observing subtle shifts in natural isotope patterns. |
The continued evolution of these analytical and computational tools promises to further enhance the utility of tracers like L-Isoleucine (13C6; 15N), enabling a deeper and more dynamic understanding of metabolism in health and disease. researchgate.netresearchgate.net
Q & A
Basic Research Questions
How can L-Isoleucine (13C6; 15N) be synthesized and characterized for metabolic studies?
Methodological Answer:
Synthesis typically involves enzymatic or chemical incorporation of 13C6 and 15N isotopes into the L-isoleucine backbone. Post-synthesis, characterization requires:
- Nuclear Magnetic Resonance (NMR): Confirm isotopic enrichment and structural integrity via 13C and 15N NMR spectra. For example, 13C NMR should show six distinct carbon signals with isotopic shifts .
- Mass Spectrometry (MS): Use high-resolution MS to verify isotopic purity (e.g., 99% enrichment) and molecular weight accuracy.
- HPLC-Purity Analysis: Ensure chemical purity (>95%) using reversed-phase chromatography with UV detection at 210 nm.
- Optical Rotation: Validate stereochemical integrity via polarimetry ([α]25/D +40.0°, c = 2 in 5 M HCl) .
What experimental protocols are recommended for tracking protein synthesis using L-Isoleucine (13C6; 15N)?
Methodological Answer:
- Pulse-Chase Experiments: Incubate cells with the labeled amino acid during protein synthesis (pulse), then replace with unlabeled media (chase).
- Mass Spectrometry Detection: Use LC-MS/MS to quantify isotopic incorporation into peptides. For example, detect 15N-labeled amide groups in tryptic digests.
- Data Normalization: Account for natural isotope abundance using software tools like MaxQuant or Skyline.
- Controls: Include unlabeled samples to baseline correct isotopic interference .
Advanced Research Questions
How can researchers resolve spectral overlaps when distinguishing L-Isoleucine (13C6; 15N) from its isomers (e.g., L-leucine) in mass spectrometry?
Methodological Answer:
- Collision-Induced Dissociation (CID) MS/MS: Fragment ions at m/z 86 (C4H8N+) for L-isoleucine versus m/z 102 (C5H10N+) for leucine under optimized collision energy (e.g., 20–35 eV) .
- Computational Modeling: Use density functional theory (DFT) to predict fragmentation pathways and validate experimental spectra.
- Multi-Stage MS (MS³): Isolate and fragment specific ions to enhance specificity in complex biological matrices .
How should metabolic flux analysis (MFA) be designed using L-Isoleucine (13C6; 15N) in mammalian cell cultures?
Methodological Answer:
- Isotope Steady-State Labeling: Maintain cells in media containing the labeled amino acid for ≥5 generations to ensure isotopic equilibrium.
- Sampling Timepoints: Collect intracellular metabolites at intervals (e.g., 0, 6, 12, 24 hrs) to capture dynamic flux.
- GC-MS or LC-MS Analysis: Derivatize metabolites (e.g., silylation for GC-MS) and quantify 13C/15N enrichment.
- Flux Software: Use tools like INCA or OpenFLUX to model isotopomer distributions and compute flux rates. Validate with parallel unlabeled experiments .
What strategies mitigate confounding variables in in vivo studies using L-Isoleucine (13C6; 15N)?
Methodological Answer:
- Dose Optimization: Conduct pilot studies to determine the minimal effective dose (e.g., 0.5–2.0 mg/kg in rodent models) to avoid isotopic dilution .
- Administration Route: Use intravenous infusion for precise delivery or oral gavage for gut-specific studies.
- Ethical Compliance: Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for study design. Include sham controls to isolate isotope-specific effects .
Data Contradiction & Validation
How to address discrepancies between predicted and observed isotopic enrichment in metabolic studies?
Methodological Answer:
- Cross-Validation: Compare results across analytical platforms (e.g., NMR vs. MS) to identify technical artifacts.
- Isotope Recycling Checks: Measure unlabeled metabolites (e.g., glucose) to detect unintended isotopic scrambling.
- Statistical Analysis: Apply ANOVA or mixed-effects models to distinguish biological variability from methodological error .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
